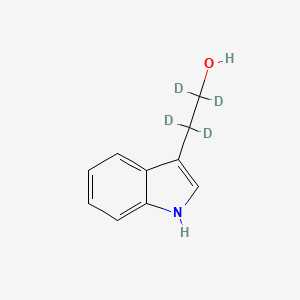

Tryptophol-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanol |

InChI |

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2/i5D2,6D2 |

InChI Key |

MBBOMCVGYCRMEA-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCO |

Origin of Product |

United States |

Synthetic Strategies and Deuterium Incorporation for Tryptophol D4

Methodologies for Deuterium (B1214612) Introduction into the Indole-3-ethanol Scaffold

The placement of deuterium atoms on the tryptophol (B1683683) molecule can be achieved through several established and emerging synthetic techniques. The choice of method often depends on the desired labeling pattern and the availability of starting materials.

Deuteration via Lithium Aluminum Deuteride (B1239839) Reduction

A common and effective method for preparing Tryptophol-d4 involves the reduction of an appropriate indole-3-acetic acid derivative with a deuterated reducing agent. Lithium aluminum deuteride (LAD, LiAlD₄) is a powerful reagent frequently used for this purpose. The synthesis typically starts with indole-3-acetic acid, which is reduced to yield tryptophol with deuterium atoms incorporated into the ethyl side chain. nih.govresearchgate.net

Specifically, the reduction of the carboxylic acid group of indole-3-acetic acid with LAD leads to the formation of this compound with deuterium atoms at the α and β positions of the ethyl group (indole-3-(ethanol-d4)). nih.gov This method is advantageous due to the high efficiency of LAD in reducing carboxylic acids and esters. nih.govuni-konstanz.de The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov

| Starting Material | Reducing Agent | Product | Key Feature |

| Indole-3-acetic acid | Lithium aluminum deuteride (LAD) | This compound (α,α,β,β-tetradeutero) | Direct reduction of the carboxylic acid to a deuterated alcohol. nih.govnih.gov |

| Ethyl indole-3-acetate | Lithium aluminum deuteride (LAD) | This compound (α,α,β,β-tetradeutero) | Reduction of the ester to a deuterated alcohol. researchgate.net |

Solvent Exchange Reactions for Deuterium Labeling

Solvent exchange reactions offer another avenue for deuterium incorporation, particularly onto the indole (B1671886) ring itself. These reactions leverage the acidity of certain protons on the indole nucleus, allowing them to be exchanged for deuterium from a deuterated solvent, often in the presence of an acid or metal catalyst. nih.govosti.gov

For instance, treating indoles with deuterated acids like D₂SO₄ in deuterated methanol (B129727) (CD₃OD) can lead to efficient H-D exchange at various positions of the indole ring. nih.gov The regioselectivity of the deuteration can sometimes be controlled by the choice of catalyst and reaction conditions. osti.govchemrxiv.org While this method is effective for labeling the indole core, it is often used in conjunction with other methods to achieve comprehensive deuteration of the entire tryptophol molecule. For example, an indole derivative could first be deuterated via solvent exchange and then subjected to a reduction to introduce deuterium on the side chain.

| Catalyst/Reagent | Deuterium Source | Labeled Positions | Reference |

| D₂SO₄ | CD₃OD | Indole ring (various positions) | nih.gov |

| Au(I) complexes | CD₃OD/D₂O | C2 or C3 position of the indole ring | chemrxiv.org |

| Cu(OTf)₂ | Dioxane/Toluene | C3 or multiple positions of the indole ring | osti.gov |

Modular Synthetic Approaches to Deuterated Tryptophol Derivatives

Modular synthesis provides a flexible and divergent route to a variety of deuterated tryptophol derivatives. nih.govresearchgate.net This strategy involves the assembly of the target molecule from smaller, pre-deuterated building blocks. This approach allows for precise control over the location of the deuterium labels.

One such approach could involve the Fischer indole synthesis, where a deuterated phenylhydrazine (B124118) is reacted with a suitable aldehyde or ketone to construct the deuterated indole ring system. nih.gov Subsequently, the side chain can be introduced or modified to complete the synthesis of this compound. This method is particularly useful for synthesizing tryptophols with specific deuteration patterns that might be difficult to achieve through other means.

Challenges and Optimization in Deuterium Labeling Efficiency

While the synthetic methods described are effective, several challenges can impact the efficiency and isotopic purity of the final this compound product.

One significant challenge is preventing the loss of deuterium during the reaction workup and purification steps. chemrxiv.org Back-exchange of deuterium with protons from solvents or chromatography materials can lower the isotopic enrichment. To mitigate this, anhydrous conditions and the use of deuterated solvents for purification are often necessary.

Optimizing reaction conditions is crucial for maximizing deuterium incorporation. This includes controlling the temperature, reaction time, and the stoichiometry of the deuterating agent. nih.gov For instance, in solvent exchange reactions, higher temperatures and longer reaction times may be required to achieve high levels of deuteration, but this can also lead to side reactions or degradation of the starting material. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Tryptophol D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Confirmation

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural characterization of molecules. emerypharma.com

1D NMR (¹H and ¹³C NMR): A standard ¹H NMR spectrum provides information on the chemical shift, multiplicity, and integration of proton signals, which are fundamental for initial structural assignment. emerypharma.com In Tryptophol-d4, the absence or significant reduction of signals at specific positions in the ¹H NMR spectrum, when compared to the non-deuterated tryptophol (B1683683) standard, directly indicates the sites of deuterium substitution. The chemical shifts can be dependent on the solvent, concentration, and temperature. researchgate.net The ¹³C NMR spectrum, while not directly observing deuterium, shows changes in the carbon signals attached to deuterium due to the C-D coupling, further confirming the substitution pattern.

2D NMR (COSY, HSQC, HMBC): For more complex molecules or to resolve ambiguities from 1D spectra, 2D NMR techniques are employed. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment maps the coupling between protons. numberanalytics.com In the context of this compound, the disappearance of cross-peaks between protons that are now replaced by deuterium provides definitive evidence of the deuteration sites.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon nuclei that are directly bonded. numberanalytics.com The absence of a correlation at a specific carbon in the HSQC spectrum confirms that it is attached to a deuterium atom instead of a proton. .

Below is a hypothetical data table illustrating the kind of information obtained from NMR analysis of this compound.

| Technique | Observation | Interpretation |

| ¹H NMR | Absence of proton signals at specific chemical shifts | Confirms positions of deuterium substitution |

| ¹³C NMR | Altered multiplicity and chemical shift of specific carbon signals | Confirms carbons bonded to deuterium |

| COSY | Disappearance of specific cross-peaks | Verifies lack of proton-proton coupling at deuterated sites |

| HSQC | Absence of specific ¹H-¹³C correlation peaks | Confirms C-D bonds |

| HMBC | Unchanged long-range correlations | Confirms the integrity of the carbon skeleton |

Mass Spectrometry (MS) for Isotopic Enrichment and Integrity Assessment

Gas Chromatography-Ion Trap Mass Spectrometry (GC-IT-MS) in Characterization

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile and semi-volatile compounds. thermofisher.com An ion trap (IT) is a type of mass analyzer that can perform tandem mass spectrometry (MS/MS), providing enhanced selectivity and sensitivity. osti.govnih.gov

In the characterization of this compound, GC-IT-MS can be used to:

Determine Isotopic Distribution: By analyzing the mass spectrum, the relative abundances of the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of tryptophol can be quantified. This allows for the calculation of the isotopic enrichment.

Confirm Molecular Weight: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, confirming its successful synthesis.

Identify Impurities: The chromatographic separation provided by GC allows for the detection and potential identification of any impurities present in the sample. nih.gov

A hypothetical table of GC-IT-MS data for this compound is presented below.

| Parameter | Value | Significance |

| Retention Time | Specific to Tryptophol | Confirms elution of the target compound |

| Molecular Ion (m/z) | Expected value for this compound | Verifies the mass of the deuterated molecule |

| Isotopic Distribution | e.g., >98% d4 | Quantifies the level of isotopic enrichment |

| Fragment Ions | Consistent with Tryptophol structure | Confirms the structural integrity of the molecule |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Isotopic Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. wikipedia.org

For this compound, LC-MS is used to:

Assess Purity: The liquid chromatograph separates this compound from any non-volatile impurities, and the mass spectrometer provides detection. measurlabs.com

Determine Isotopic Enrichment: Similar to GC-MS, the mass spectrometer measures the relative abundances of the different isotopologues (d0 to d4) to calculate the isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS) can be particularly useful for resolving and accurately quantifying the different isotopic species. researchgate.net

Confirm Identity: The mass spectrum provides the molecular weight, and tandem MS (LC-MS/MS) can be used to generate fragment ions that are characteristic of the tryptophol structure, thus confirming the identity of the compound. nih.gov The use of stable isotope-labeled internal standards in LC-MS allows for highly accurate and precise quantification. annlabmed.org

The following table shows hypothetical data from an LC-MS analysis of this compound.

| Parameter | Value | Significance |

| Retention Time | Specific to Tryptophol | Confirms elution of the target compound |

| [M+H]⁺ (m/z) | Expected value for protonated this compound | Confirms the mass of the deuterated molecule |

| Isotopic Purity | e.g., >99% | Indicates the percentage of the d4 isotopologue |

| Purity by UV/MS | e.g., >98% | Assesses the overall purity of the sample |

Chromatographic Purity Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and other chemical substances. srce.hr It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. scielo.br

For this compound, an HPLC method would typically involve:

Method Development: Selection of an appropriate column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and water), and detector (e.g., UV or fluorescence). scielo.breuropa.eu

Purity Determination: The area of the this compound peak in the chromatogram is compared to the total area of all peaks to calculate the purity of the sample.

Quantification: By using a certified reference standard, the exact concentration of this compound in a solution can be determined. researchgate.net

A summary of typical HPLC parameters and results for this compound analysis is given in the table below.

| Parameter | Condition/Value |

| Column | C18, e.g., 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence |

| Purity | >98% (by area normalization) |

Tryptophol D4 As a Probe in Metabolic Pathway Elucidation

Application in Stable Isotope Tracing Metabolomics

Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a labeled molecule through various metabolic pathways. nih.gov By introducing a compound containing a heavy isotope, such as deuterium (B1214612), into a biological system, scientists can track its conversion into different metabolites using mass spectrometry. nih.gov Tryptophol-d4, with its four deuterium atoms, is an ideal tracer for such studies, providing a clear and unambiguous signal that distinguishes it from its naturally occurring, unlabeled counterpart. clearsynth.comveeprho.com This enables a dynamic understanding of cellular metabolism. nih.gov

Tracing Tryptophan Catabolism Pathways

This compound is instrumental in tracing the breakdown of the essential amino acid tryptophan. clearsynth.comnih.gov Tryptophan metabolism is a complex process with several major branches, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is largely mediated by the gut microbiota. nih.govmdpi.com By administering this compound, researchers can follow its incorporation and transformation within these pathways, providing insights into the flux and interplay between them. For instance, studies can quantify the conversion of tryptophan to various downstream products, helping to understand how these pathways are altered in different physiological and pathological states. nih.govmdpi.com

Elucidation of Indole Metabolite Networks

The gut microbiome plays a crucial role in metabolizing tryptophan into a variety of indole derivatives. nih.govnih.gov These indole metabolites, including tryptophol (B1683683), have been shown to influence host physiology, from immune responses to gut-brain axis communication. nih.govhmdb.ca this compound can be used to map the intricate network of indole metabolite production and interconversion by the gut microbiota. researchgate.netresearchgate.net This allows for the identification of specific bacterial species and enzymes responsible for these transformations and helps to unravel the complex chemical communication between the microbiome and the host. nih.gov

Spatially Resolved Metabolic Activity Analysis using Isotope Tracers

Recent advancements in mass spectrometry imaging (MSI) have enabled the spatial mapping of metabolites within tissues. metwarebio.commdpi.com When combined with stable isotope tracers like this compound, this technology allows for spatially resolved metabolic activity analysis. metwarebio.comfrontiersin.orgbiorxiv.org This powerful approach can reveal how metabolic pathways are localized and regulated in different regions of a tissue or organ. For example, it can be used to study the metabolic heterogeneity within a tumor microenvironment or to map metabolic changes in specific brain regions. metwarebio.combiorxiv.org The use of isotopically labeled internal standards, such as those derived from yeast extracts, further enhances the quantitative accuracy of these spatial metabolomics studies. biorxiv.org

Investigation of Tryptophol Formation and Interconversion

Understanding the specific biochemical reactions that lead to the formation and further metabolism of tryptophol is crucial for comprehending its biological roles. This compound serves as an excellent substrate for these investigations, allowing for the unambiguous identification of its metabolic products.

Pathways involving Indole-3-pyruvic Acid and Indole-3-acetaldehyde

One of the primary pathways for tryptophol formation begins with the deamination of tryptophan to indole-3-pyruvic acid. wikipedia.orgoup.com This intermediate is then decarboxylated to form indole-3-acetaldehyde. wikipedia.org The final step in this sequence is the reduction of indole-3-acetaldehyde to tryptophol. wikipedia.org Studies using deuterated precursors can confirm the flux through this pathway and identify the key enzymes involved at each step. nih.gov For example, feeding experiments with labeled tryptophan can demonstrate its conversion through these intermediates to form labeled tryptophol. wikipedia.orgnih.gov

: Identification of Metabolic Intermediates and Flux Analysis

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. This compound, a deuterated isotopologue of tryptophol, serves as a powerful tool for tracing the biotransformation of its parent molecule, identifying downstream metabolites, and quantifying the flow, or flux, through specific metabolic pathways. Its utility stems from the mass difference imparted by the deuterium atoms, which allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS).

Identification of Metabolic Intermediates

One of the primary applications of this compound in metabolic studies is the unambiguous identification of metabolic intermediates. When this compound is introduced into a biological system, such as cell cultures, tissue homogenates, or whole organisms, it enters the same metabolic pathways as endogenous tryptophol. The deuterium atoms act as a stable, traceable signature. As the molecule is processed by enzymes, the deuterium label is carried over to subsequent products.

Researchers can then use high-sensitivity techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to screen for compounds that exhibit the characteristic mass shift of the deuterium label. unige.chnih.gov This approach allows for the confident identification of known and novel metabolites. For instance, the conversion of tryptophol to indole-3-acetic acid (IAA) or various tryptophol esters can be tracked. nih.gov If this compound is used, the resulting IAA would be deuterated (IAA-d4), confirming that it was derived directly from the administered probe.

This method is particularly valuable for distinguishing true metabolites from isobaric compounds—molecules that have the same mass but different elemental compositions—which can be a significant challenge in complex biological samples. The predictable mass difference between the labeled and unlabeled metabolite pairs provides a definitive analytical signal.

A key principle underpinning this application is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. researchgate.net If the deuterated position on this compound is a site of enzymatic attack (e.g., oxidation), the reaction rate will be slower compared to the unlabeled molecule. researchgate.net This can sometimes lead to an accumulation of the immediate substrate or a shunting of the metabolic flow towards alternative pathways, providing further insights into the metabolic network's structure and regulatory points.

Metabolic Flux Analysis

Metabolic flux analysis is the quantification of reaction rates within a metabolic network. It provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. This compound is an ideal probe for such studies. By administering a known quantity of this compound and monitoring the rate at which it is consumed and the rate at which its deuterated metabolites appear over time, researchers can calculate the flux through tryptophol-related pathways. nih.gov

For example, in a study investigating the competition between different metabolic fates of tryptophol, such as glycosylation versus oxidation, this compound can be introduced. nih.gov The relative abundance of deuterated tryptophol glucoside versus deuterated indole-3-acetic acid can be measured. This ratio provides a quantitative measure of the flux partitioning between these two branches of tryptophol metabolism.

The data generated from these experiments can be used to build and validate computational models of metabolic networks. nih.govnih.gov These models are invaluable for understanding how metabolic pathways are regulated and how they respond to genetic modifications or external stimuli.

Research Findings: Illustrative Data

To demonstrate how this compound is used, consider a hypothetical experiment where liver cells are incubated with this compound. The concentrations of this compound and its potential deuterated metabolites are measured over time.

Table 1: Time-Course Analysis of this compound Metabolism in a Cellular Model

| Time (Hours) | This compound (ng/mL) | Deuterated Tryptophol Glucoside (ng/mL) | Deuterated Indole-3-Acetic Acid (ng/mL) |

| 0 | 1000.0 | 0.0 | 0.0 |

| 1 | 750.2 | 150.5 | 45.1 |

| 4 | 310.8 | 410.3 | 112.6 |

| 8 | 95.4 | 550.9 | 155.3 |

| 24 | < 5.0 | 590.1 | 180.7 |

This table illustrates the consumption of the this compound probe and the corresponding appearance of its downstream metabolites, allowing for the calculation of formation rates.

From this data, metabolic flux can be estimated. For instance, the initial flux towards glycosylation is significantly higher than towards oxidation to IAA.

Table 2: Calculated Metabolic Flux from this compound

| Metabolic Pathway Branch | Calculated Flux (ng/mL/hour) during first hour |

| Tryptophol -> Tryptophol Glucoside | 150.5 |

| Tryptophol -> Indole-3-Acetic Acid | 45.1 |

This table quantifies the rate of flow into two competing metabolic pathways, demonstrating the utility of this compound in flux analysis.

By providing a means to trace molecular fates and quantify reaction rates, this compound serves as an indispensable tool for dissecting the complexities of metabolic networks. nih.gov

Mechanistic Investigations Utilizing Tryptophol D4

Elucidation of Enzymatic Reaction Mechanisms

The use of isotopically labeled compounds is a cornerstone of mechanistic enzymology. nih.gov By introducing a heavier isotope like deuterium (B1214612) at a specific position in a substrate molecule, scientists can determine if the bond to that position is broken in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution. thieme-connect.denih.gov Tryptophol-d4 is instrumental in such studies, providing critical insights into the step-by-step processes of enzyme-catalyzed reactions. symeres.comnih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to track the deuterated label through complex biological transformations, helping to identify transient intermediates and final products. symeres.comresearchgate.netlcms.czrsc.org

The liver is the primary site of drug and xenobiotic metabolism, a process largely carried out by a diverse group of enzymes, including the cytochrome P450 (CYP) superfamily. toxmsdt.comopenaccessjournals.comwfsahq.org Understanding how these enzymes function is crucial for drug development and toxicology. This compound is used as a tracer to study the biotransformation pathways in the liver. symeres.comopenaccessjournals.com

Tryptophol (B1683683) itself is a catabolite of the essential amino acid tryptophan and is involved in multiple metabolic pathways that can influence liver enzyme activity. mdpi.com Its metabolism can be linked to that of other compounds, and studying its biotransformation can provide a window into the broader metabolic state of the liver. mdpi.com For instance, research has noted that tryptophol levels can increase significantly in correlation with the peak plasma concentration of certain drugs, suggesting a complex relationship with hepatic metabolism. mdpi.com

The biotransformation of xenobiotics in the liver typically occurs in two phases. Phase I reactions, often catalyzed by CYP enzymes, introduce or expose functional groups (oxidation, reduction, hydrolysis). openaccessjournals.comwfsahq.org Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. openaccessjournals.comnih.gov

By administering this compound and analyzing the resulting metabolites, researchers can:

Identify Metabolites: Determine the specific chemical structures of the products formed by liver enzymes. The mass difference introduced by the deuterium atoms makes it easier to distinguish metabolites of this compound from the body's endogenous compounds using mass spectrometry. symeres.comlcms.cz

Elucidate Pathways: Map the sequence of enzymatic reactions that tryptophol undergoes. For example, tryptophol is metabolized from L-tryptophan via the Ehrlich pathway, which involves its conversion to indole-3-acetaldehyde and then to tryptophol. nih.govpreprints.org

Probe Enzyme Mechanisms: Investigate the specific enzymes responsible for its metabolism, such as CYPs or alcohol dehydrogenases, and study the kinetics of these reactions. nih.govtoxmsdt.com The presence of a KIE when using this compound can indicate that a carbon-hydrogen bond cleavage is a rate-limiting step in its metabolism. thieme-connect.denih.gov

The table below summarizes key enzymes involved in liver biotransformation that are relevant to the study of compounds like tryptophol.

| Enzyme Family | Phase | General Function | Relevance to Tryptophol Metabolism Investigation |

| Cytochrome P450 (CYP) | Phase I | Catalyze oxidation, reduction, and dealkylation reactions. wfsahq.org | Investigating oxidative pathways of the indole (B1671886) ring or the ethanol (B145695) side chain. |

| Alcohol Dehydrogenase (ADH) | Phase I | Interconversion of alcohols and aldehydes/ketones. | Potential role in the reversible conversion of tryptophol to indole-3-acetaldehyde. preprints.org |

| UDP-Glucuronosyltransferases (UGTs) | Phase II | Conjugate glucuronic acid to substrates, increasing water solubility for excretion. openaccessjournals.comnih.gov | Identifying glucuronide conjugates of tryptophol or its metabolites. |

| Sulfotransferases (SULTs) | Phase II | Catalyze the transfer of a sulfo group to substrates. openaccessjournals.com | Identifying sulfated conjugates of tryptophol or its metabolites. |

Investigation of Biological Processes Influenced by Tryptophol Derivatives

Tryptophol, a tryptophan-derived metabolite, exhibits a range of biological activities in various organisms, from bacteria and fungi to plants and animals. nih.gov It functions as a quorum-sensing molecule in microorganisms, influencing group behaviors, and has been noted for its potential anti-microbial and anti-tumor properties. nih.govmedchemexpress.com this compound provides a stable-isotope-labeled tracer to dissect the molecular mechanisms underlying these diverse biological roles. symeres.commedchemexpress.com

Biofilm Formation Regulation: Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. aimspress.comfrontiersin.org Biofilm formation is a critical survival strategy for many bacteria, conferring resistance to antibiotics and host immune responses. aimspress.com This process is often regulated by quorum sensing (QS), a cell-to-cell communication system that relies on the production and detection of signaling molecules. plos.orgmdpi.com

Tryptophol acts as a QS molecule in several microorganisms, including the opportunistic pathogen Candida albicans. plos.org It can influence the transition between yeast and hyphal growth forms, a key step in biofilm development. plos.org The use of this compound in metabolic labeling studies can help researchers trace its uptake and catabolism by microbial cells, revealing how it influences the metabolic pathways associated with morphogenesis and biofilm formation. plos.org Indole derivatives, a class to which tryptophol belongs, are known to affect bacterial cell signaling and gene expression related to biofilms. aimspress.com

Anti-Phage Infection: The relationship between bacteria and the bacteriophages (phages) that infect them is a dynamic area of research. Bacteria have evolved numerous defense mechanisms against phage predation, and some of these defenses are regulated by QS. mdpi.com As a QS molecule, tryptophol has been identified as having anti-phage infection properties. medchemexpress.com By influencing bacterial physiology and group behaviors like biofilm formation, tryptophol can alter the susceptibility of bacteria to phage attack. aimspress.commdpi.com For example, QS signals can lead to the modification of surface receptors that phages use for attachment or promote the formation of protective biofilms that act as a physical barrier to phages. frontiersin.orgmdpi.com Mechanistic studies using this compound can elucidate how the molecule is processed by bacteria and how it triggers the specific anti-phage responses at a molecular level.

Tryptophol and its parent molecule, tryptophan, can exert significant influence on various biological pathways and the activity of specific enzymes. mdpi.comnih.gov Tryptophan metabolism itself is complex, branching into major routes like the kynurenine (B1673888) and serotonin (B10506) pathways. preprints.orgnih.gov Tryptophol is a product of the Ehrlich pathway, which starts with the transamination of tryptophan. nih.govpreprints.org

Studies have shown that tryptophol can induce apoptosis (programmed cell death) in certain cancer cell lines, such as human leukemia U937 cells. tandfonline.com This process was found to involve the activation of a specific cascade of enzymes known as caspases. The research indicated that tryptophol treatment led to the activation of caspase-8 and caspase-3, but not caspase-9, pointing to a specific signaling pathway for apoptosis induction. tandfonline.com

The use of this compound allows for precise tracing of its journey through these pathways. By employing metabolic labeling combined with analytical techniques like LC-MS, researchers can track the deuterated tryptophol and its downstream metabolites, providing a clear picture of its influence. symeres.comlcms.cz This approach can identify which enzymes interact with tryptophol and how it or its metabolites modulate their activity, leading to observed physiological effects like apoptosis. symeres.comtandfonline.com

The table below details research findings on the biological activities of tryptophol, for which this compound is a key investigative tool.

| Biological Activity | Organism/System Studied | Observed Effect | Potential Mechanism Investigated with this compound |

| Apoptosis Induction | Human leukemia U937 cells | Induced programmed cell death. tandfonline.com | Tracing metabolic fate to identify active metabolites and their interaction with the caspase cascade. symeres.comtandfonline.com |

| Quorum Sensing | Candida albicans | Inhibits filamentous growth and germ tube formation. plos.org | Following uptake and catabolism to understand how it modulates metabolic pathways related to morphogenesis. plos.org |

| Anti-Phage Infection | General research | Confers resistance to phage infection. medchemexpress.com | Elucidating the signaling pathways and gene expression changes that lead to anti-phage defenses. mdpi.com |

| Influence on Liver Metabolism | Healthy human volunteers | Tryptophol levels correlated with the pharmacokinetics of the drug etodolac. mdpi.com | Tracing the biotransformation of tryptophol to understand its interaction with drug-metabolizing enzymes. symeres.commdpi.com |

Tryptophol D4 in Biosynthetic Pathway Analysis

Tracing Precursor-Product Relationships in Natural Product Synthesis

The core principle of using isotopically labeled compounds like Tryptophol-d4 in metabolic studies is to trace the journey of a precursor molecule as it is transformed into one or more products within a biological system. When a deuterated precursor is introduced into a cell culture, microorganism, or whole organism, it enters the same metabolic pathways as its natural, non-deuterated version. juniperpublishers.com By analyzing the organism's metabolites at a later time, researchers can identify which compounds have incorporated the deuterium (B1214612) label. This unequivocally establishes a direct biosynthetic link between the precursor and the product.

A clear illustration of this principle is seen in studies of related methoxyindoles. In one study, deuterated 5-methoxytryptophol (B162933) (dML) was administered to rats to investigate its metabolic fate. nih.gov Using GC-MS to monitor for ions corresponding to the deuterated molecules, researchers found that the primary metabolite was deuterated 5-methoxyindoleacetic acid (dMIAA). nih.gov Crucially, they did not detect deuterated 5-hydroxyindoleacetic acid, which would have indicated that a demethylation reaction had occurred. nih.gov This demonstrates how the deuterium label acts as a stable tag, allowing for the unambiguous tracking of a specific molecular skeleton through metabolic transformations and ruling out alternative pathways. This same methodology is applicable for tracking the conversion of tryptophol (B1683683) into its various derivatives in natural product synthesis.

Table 1: Examples of Precursor-Product Tracing Using Isotopic Labeling

| Labeled Precursor Administered | Organism/System | Key Labeled Product(s) Identified | Research Focus |

|---|---|---|---|

| Deuterated 5-Methoxytryptophol (dML) | Rat | Deuterated 5-Methoxyindoleacetic acid (dMIAA) | To determine if demethylation is a general metabolic pathway for methoxyindoles. nih.gov |

| ¹⁵N-labeled L-Tryptophan | Yeast (S. cerevisiae) | ¹⁵N-5-Hydroxytryptophan | To confirm the hydroxylation of tryptophan as the first step in a specific indolamine pathway. semanticscholar.org |

| Deuterated Tryptophan | Human Plasma (for method development) | Deuterated Tryptophan Metabolites | To develop accurate quantitative analysis methods using deuterated internal standards. creative-proteomics.com |

Investigating the Biosynthesis of Indole (B1671886) Alkaloids and Related Compounds

Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds. wikipedia.org They are almost universally derived from the amino acid L-tryptophan. wikipedia.orgimperial.ac.uk The biosynthetic pathways leading to these complex molecules often involve numerous enzymatic steps and intermediates. Tryptophol itself is a precursor to various indole alkaloids in plants and microorganisms. researchgate.net

Isotopically labeled precursors, following the same principles involving this compound, are indispensable for unraveling these intricate pathways. By feeding an organism a labeled potential precursor, such as deuterated tryptophan or a deuterated intermediate like tryptophol, scientists can determine if the label is incorporated into the final alkaloid structure. This confirms the intermediate's role in the pathway.

The biosynthesis of most indole alkaloids begins with the modification of tryptophan. imperial.ac.uk Common initial steps include decarboxylation to form tryptamine (B22526) or conversion to indole-3-pyruvic acid. wikipedia.orgnih.gov These simpler molecules then serve as building blocks, often combined with other molecular units, like the monoterpene secologanin (B1681713) in plants, to construct complex scaffolds. nih.gov For example, the biosynthesis of the well-known ergot alkaloids begins with the alkylation of tryptophan. wikipedia.org By using a deuterated version of a proposed intermediate in these pathways, researchers can verify its position in the synthetic sequence leading to the final complex alkaloid.

Table 2: Key Precursors in Indole Alkaloid Biosynthesis

| Precursor | Intermediate(s) | Resulting Alkaloid Class | Organism Type |

|---|---|---|---|

| L-Tryptophan | Tryptamine | Monoterpene Indole Alkaloids (e.g., Strictosidine-derived) | Plants, Fungi nih.gov |

| L-Tryptophan | 4-Dimethylallyl-L-tryptophan (4-DMAT) | Ergot Alkaloids | Fungi wikipedia.org |

| L-Tryptophan | Indole-3-pyruvic acid | Asterriquinones | Fungi nih.gov |

| L-Tryptophan | Tryptophol | Tryptophol Derivatives | Plants, Fungi, Bacteria researchgate.netnih.gov |

Role in Understanding Microbial and Plant Tryptophol Production Pathways

This compound is crucial for studying the biosynthetic pathways that produce tryptophol in various organisms, including plants, fungi, and bacteria. wikipedia.orgunifr.chresearchgate.net In this context, its primary role is as an internal standard for accurate quantification. ncats.io Researchers can introduce a known quantity of this compound into a sample extract. By comparing the mass spectrometry signal of the this compound standard with the signal from the biologically produced, unlabeled tryptophol, they can precisely calculate the concentration of tryptophol in the original sample.

The primary pathway for tryptophol biosynthesis in many organisms, including the yeast Saccharomyces cerevisiae, is known as the Ehrlich pathway. nih.gov This pathway starts with L-tryptophan. wikipedia.org

Transamination : Tryptophan is first converted to indole-3-pyruvic acid (IPyA). wikipedia.orgnih.gov

Decarboxylation : IPyA is then decarboxylated by an enzyme like indolepyruvate decarboxylase to form indole-3-acetaldehyde (IAAld). wikipedia.orgnih.gov

Reduction : Finally, indole-3-acetaldehyde is reduced to tryptophol by an alcohol dehydrogenase. wikipedia.orgnih.gov

Studies in various organisms have confirmed this pathway. For instance, some species of the fungus Rhizoctonia are known to efficiently convert tryptophan to tryptophol. wikipedia.org In plants like Arabidopsis thaliana, tryptophol production is part of a broader network of tryptophan-derived metabolites that are activated in response to pathogens. unifr.ch In rumen bacteria, such as certain strains of Clostridium sporogenes, the fermentation of tryptophan can also yield tryptophol, among other indolic compounds. researchgate.net In all these studies, the use of a deuterated standard like this compound is essential for obtaining reliable quantitative data on the efficiency and regulation of these production pathways.

Table 3: Tryptophol Production in Various Organisms

| Organism | Pathway | Key Precursor | Key Enzymes |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Ehrlich Pathway | L-Tryptophan | Tryptophan transaminase, Indolepyruvate decarboxylase, Alcohol dehydrogenase wikipedia.orgnih.gov |

| Rhizoctonia sp. (Fungus) | Ehrlich Pathway | L-Tryptophan | (Not specified) wikipedia.org |

| Arabidopsis thaliana (Plant) | Tryptophan Catabolism | L-Tryptophan | (Multiple, including Cytochrome P450s) unifr.ch |

| Clostridium sporogenes (Bacterium) | Tryptophan Fermentation | L-Tryptophan | (Not specified) researchgate.net |

| Trypanosoma brucei (Parasite) | Tryptophan Metabolism | L-Tryptophan | (Not specified) wikipedia.org |

Emerging Methodologies and Future Research Trajectories

Integration with Advanced Mass Spectrometry Imaging Techniques

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that visualizes the spatial distribution of a multitude of molecules, including drugs, metabolites, lipids, and proteins, directly from tissue sections. nsf.govplos.org This technique provides vital spatial context to molecular analysis, which is lost in traditional methods that require tissue homogenization. plos.org However, a significant challenge in MSI is achieving accurate quantification due to matrix effects that can suppress or enhance ion signals depending on the tissue microenvironment. nsf.gov

The integration of deuterated standards like Tryptophol-d4 is a key strategy to overcome these quantitative hurdles. In a common approach, the deuterated standard is sprayed uniformly onto the tissue section before analysis. nsf.gov By calculating the ratio of the endogenous analyte signal to the deuterated standard signal at each pixel, a more accurate map of the analyte's distribution can be generated, corrected for ionization variations. This methodology has been successfully applied for other deuterated molecules, such as d4-fluvoxamine, in quantitative drug imaging in brain tissue. nsf.gov

Future research will likely focus on refining these on-tissue quantification strategies for indole (B1671886) metabolites. The development of advanced MSI platforms, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) with higher spatial resolution and sensitivity, will further enhance the utility of this compound. nsf.govlcms.cz These advancements will enable researchers to precisely map the metabolic fate of tryptophol (B1683683) within specific cellular niches or pathological lesions, such as tumors or areas of inflammation, providing unprecedented insights into its localized biological roles. plos.org

| Parameter | Description |

| Technique | Mass Spectrometry Imaging (MSI) |

| Modalities | MALDI, DESI |

| Function of this compound | Internal standard for absolute quantification |

| Advantage | Corrects for matrix-dependent ion suppression/enhancement, providing accurate spatial distribution of tryptophol. nsf.gov |

| Future Application | High-resolution mapping of tryptophol metabolism in specific tissue microenvironments and pathological states. plos.org |

High-Throughput Metabolomic Screening with Deuterated Standards

Metabolomics, the large-scale study of small molecules, increasingly relies on high-throughput screening methods to analyze large numbers of samples for biomarker discovery and systems biology. frontiersin.orgbiorxiv.org Liquid chromatography-mass spectrometry (LC-MS) is a dominant platform in this field due to its sensitivity and broad coverage of metabolites. frontiersin.orgnih.gov However, a major bottleneck is the time-consuming nature of serial sample analysis and the potential for analytical variability across a large batch. chemrxiv.org

The use of stable isotope-labeled internal standards is critical for robust and reproducible high-throughput metabolomic workflows. mdpi.com this compound serves this role for the quantification of tryptophol, a metabolite implicated in the gut-liver axis and various disease states. biorxiv.orgmdpi.com By spiking this compound into every sample, researchers can correct for variations in sample preparation and instrument response, ensuring data quality and comparability across extensive clinical or experimental cohorts. mdpi.com

Future developments are aimed at increasing the multiplexing capacity of these screening platforms. chemrxiv.org Isotope tagging strategies, where different samples are labeled with unique isotopic signatures, allow for the pooling of multiple samples into a single LC-MS analysis, dramatically increasing throughput. While this compound itself is used for quantification within a single sample, the principles of isotope labeling are central to these advanced, high-throughput methods. The ongoing refinement of automated sample preparation and rapid LC-MS methods will, in conjunction with deuterated standards like this compound, facilitate large-scale quantitative studies of metabolic pathways, including those involving tryptophan metabolism. biorxiv.orgchemrxiv.org

| Feature | Description |

| Platform | High-Throughput Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Purpose | Quantitative analysis of large sample cohorts for clinical and biological research. mdpi.com |

| Role of this compound | Internal standard to ensure accuracy, precision, and reproducibility. mdpi.comuni-regensburg.de |

| Key Challenge | Matrix effects, instrument drift, and sample preparation variability. chemrxiv.org |

| Future Trend | Increased multiplexing and automation for large-scale quantitative metabolomics. chemrxiv.org |

Computational Modeling and Simulation Informed by Isotope Tracing Data

Computational modeling of metabolic networks provides a powerful framework for understanding the complex dynamics of biological systems. nih.gov These models can simulate metabolic fluxes—the rates of conversion between metabolites—and predict how these fluxes might change in response to disease or therapeutic intervention. However, to be accurate, these models require experimental data for parameterization and validation. nih.gov

Isotope tracing studies, which use molecules like this compound, are a cornerstone for generating this crucial data. nih.gov By introducing a labeled compound into a biological system and tracking the appearance of the label in downstream metabolites over time, researchers can directly measure pathway activities and fluxes. nih.gov This quantitative flux data is then integrated into computational models to constrain and refine their predictions. nih.gov For example, data from isotopic tracer studies on whole-body metabolism have been used to build and validate computational models of cancer cachexia, simulating the metabolic derangements that occur in the disease state. nih.gov

The future of this field lies in creating more comprehensive and dynamic models of metabolism. As analytical techniques become more sensitive, it will be possible to trace the fate of this compound not just into its immediate products but through multiple downstream pathways. This detailed, time-resolved data will enable the development of sophisticated, multi-scale models that can connect metabolic changes at the cellular level to whole-organism physiology. Such models, informed by this compound tracing data, could be used to simulate the effects of targeting specific enzymes in the tryptophan pathway, aiding in the design of novel therapeutic strategies. nih.gov

Expansion into Novel Biological Systems for Metabolic Characterization

Research into tryptophol metabolism is expanding beyond well-studied systems into new biological contexts. Tryptophol is a secondary product of alcoholic fermentation and its sulfonated derivatives have been quantified in wine, with their presence characterizing different wine styles and ages. guidechem.comresearchgate.net The use of this compound as an internal standard is essential for accurately tracking these metabolic transformations during fermentation and aging processes.

Furthermore, metabolic engineering efforts are creating novel biological systems for producing valuable compounds. In one study, the L-tryptophan metabolism of the baker's yeast Saccharomyces cerevisiae was engineered to achieve a more than 650-fold improvement in tryptophol production. nih.gov Characterizing the efficiency of these engineered pathways and identifying metabolic bottlenecks relies on precise quantification of the target molecule, a task for which this compound is ideally suited.

Future research will continue to explore tryptophol metabolism in a wider array of organisms and environments. This includes investigating its role in complex microbial communities, such as the gut microbiome, and its detoxification pathways in plant pathogens. For instance, the fungus Sclerotinia sclerotiorum is known to detoxify plant-derived compounds, and understanding how it metabolizes indoles like tryptophol is crucial. In all these novel systems, from industrial fermentation vats to pathogenic fungi, this compound will remain an indispensable tool for the accurate metabolic characterization required to advance our understanding and applications.

Q & A

Q. What is the role of Tryptophol-d4 in pharmacokinetic and metabolic studies?

this compound, a deuterium-labeled analog of Tryptophol, serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and bioanalytical assays. Its isotopic labeling minimizes matrix effects and co-elution interferences, enabling precise quantification of endogenous Tryptophol in biological matrices like plasma or urine. Researchers should validate its use by confirming isotopic purity (>95%) and ensuring chromatographic separation from unlabeled analogs to avoid signal overlap .

Q. How should this compound be stored to maintain stability in long-term studies?

Store this compound at -20°C under inert atmosphere (e.g., argon) to prevent deuterium exchange and degradation. Prior to use, equilibrate the compound to room temperature in a desiccator to avoid moisture absorption. For working solutions, prepare fresh aliquots in deuterium-depleted solvents like methanol or DMSO to minimize isotopic dilution .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters for this compound to mitigate isotopic interference?

- Column Selection : Use a C18 column with 1.7 µm particle size to enhance resolution between this compound and its unlabeled form.

- Ionization Mode : Electrospray ionization (ESI) in positive mode is preferred due to the compound’s indole hydroxyl group. Optimize source temperature (300–350°C) and capillary voltage (3.5 kV) to maximize signal intensity.

- Deuterium Effect Adjustment : Calibrate mass shift (+4 Da) and account for retention time differences (typically ±0.2 min) caused by deuterium’s isotopic effect .

Q. What experimental controls are critical when using this compound in metabolic pathway tracing?

- Blank Matrix Spikes : Validate recovery rates (target: 85–115%) by spiking this compound into analyte-free biological matrices.

- Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) to rule out deuterium-related ionization suppression.

- Stability Checks : Perform freeze-thaw cycle tests (≥3 cycles) to confirm this compound’s resilience under typical storage conditions .

Q. How to address contradictions in pharmacokinetic data when this compound shows anomalous recovery rates?

- Source Investigation : Check for deuterium loss during sample preparation (e.g., acidic hydrolysis) or column heating.

- Purity Reassessment : Analyze the compound via high-resolution MS (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic labeling at the C-2 hydroxyethyl group (δH = 3.6–3.8 ppm for deuterated protons) .

- Method Adjustment : If recovery remains inconsistent, switch to a structurally distinct internal standard (e.g., 5-Hydroxy this compound β-D-glucuronide methyl ester) to bypass matrix-specific interferences .

Methodological Design Questions

Q. How to design a robust calibration curve using this compound for low-abundance analyte quantification?

- Dynamic Range : Span 3–4 orders of magnitude (e.g., 0.1–1000 ng/mL) with at least six non-zero calibrators.

- Weighting Factor : Apply 1/x² weighting to account for heteroscedasticity in low-concentration regions.

- Quality Control (QC) : Include triplicate QCs at low, medium, and high concentrations (e.g., 1, 50, 800 ng/mL) with ≤15% CV for precision .

Q. What strategies mitigate deuterium exchange in this compound during enzymatic assays?

- pH Control : Maintain reaction pH ≥7.5 to reduce acid-catalyzed deuterium exchange.

- Temperature Modulation : Conduct assays at 4°C to slow exchange kinetics.

- Enzyme Selection : Use deuterium-tolerant enzymes (e.g., β-glucuronidase from E. coli) for metabolite hydrolysis .

Data Interpretation & Validation

Q. How to validate the specificity of this compound in complex biological samples?

- MRM Transitions : Monitor unique precursor-to-product ion transitions (e.g., m/z 181→136 for this compound vs. m/z 177→132 for endogenous Tryptophol).

- Interference Testing : Spike samples with structurally similar metabolites (e.g., serotonin or 5-hydroxyindoleacetic acid) to confirm no cross-reactivity .

Q. What statistical approaches resolve batch-to-batch variability in this compound-based studies?

- ANOVA with Post Hoc Tests : Identify systematic biases between batches.

- Normalization : Use batch-specific QC samples to adjust for instrumental drift.

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish technical variability from biological variance .

Safety & Ethical Considerations

Q. What safety protocols are recommended for handling this compound in vitro?

While toxicity data are limited, treat this compound as a potential irritant (analogous to Tryptophol). Use PPE (gloves, lab coat, goggles) and work in a fume hood. For disposal, incinerate via hazardous waste protocols compliant with local regulations .

Q. How to ensure ethical compliance when using this compound in human pharmacokinetic trials?

- Informed Consent : Disclose the compound’s experimental status and deuterium labeling in participant consent forms.

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw LC-MS data to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.